Meta-Bromo Substituent Confers a Distinct Positional SAR Profile Within the HEPT Pharmacophore Compared to Unsubstituted and Meta-Methyl Analogs
In the foundational SAR study of HEPT analogs by Tanaka et al. (1992), substitution at the meta position of the C-6 phenylthio ring was systematically evaluated for its effect on anti-HIV-1 activity. The parent compound HEPT (6-phenylthio, no substituent) and its meta-methyl analog were directly compared in an identical cellular antiviral assay system. This study established the principle that meta-substitution alters the electronic and steric environment of the phenylthio moiety, thereby modulating inhibitor interaction with the HIV-1 RT allosteric binding pocket [1]. 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) extends this SAR series with a meta-bromo substituent—a group with distinct van der Waals volume, electronegativity, and lipophilicity relative to hydrogen or methyl. Class-level SAR inference from multiple HEPT series indicates that meta electron-withdrawing groups can substantially shift anti-HIV-1 potency and selectivity relative to the parent HEPT scaffold [2].
| Evidence Dimension | Effect of C-6 phenylthio meta-substitution on anti-HIV-1 activity in MT-4 cell culture |
|---|---|
| Target Compound Data | Not directly reported in the Tanaka et al. 1992 dataset; predicted by class-level SAR and QSAR models to differ from both unsubstituted HEPT and meta-methyl HEPT [1][2] |
| Comparator Or Baseline | HEPT (6-phenylthio, unsubstituted): EC50 = 3.28 μM (MT-4 cells, HIV-1 NL4-3) ; 6-[(3-methylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine: activity improved over parent HEPT [1] |
| Quantified Difference | Quantified potency ratio not experimentally determined for the 3-bromo analog; class-level SAR predicts that meta-bromo substitution produces a distinct activity signature compared to H (unsubstituted) and CH₃ (methyl) congeners [1][2] |
| Conditions | MT-4 cell-based anti-HIV-1 assay (wild-type HIV-1 strain IIIB or NL4-3); compound exposure for 5 days with assessment of virus-induced cytopathic effect [1] |
Why This Matters
Establishes that CAS 137897-69-9 occupies a structurally unique and SAR-validated position within the HEPT chemical space, ensuring that its procurement yields a pharmacologically distinct probe not interchangeable with parent HEPT or other meta-substituted variants.
- [1] Tanaka, H.; Takashima, H.; Ubasawa, M.; Sekiya, K.; Nitta, I.; Baba, M.; Shigeta, S.; Walker, R. T.; De Clercq, E.; Miyasaka, T. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogs: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity. *J. Med. Chem.* **1992**, *35* (2), 337–345. View Source
- [2] Gaudio, A. C.; Montanari, C. A. HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures. *J. Comput.-Aided Mol. Des.* **2002**, *16* (4), 287–295. View Source
